molecular formula C22H14ClNO5 B2914049 N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide CAS No. 310451-01-5

N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide

Cat. No. B2914049
CAS RN: 310451-01-5
M. Wt: 407.81
InChI Key: SAUMBMQYTAVKQJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide, also known as NSC 743380, is a synthetic compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 is not fully understood, but it has been proposed that it may inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. Inhibition of HDAC activity by N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 may result in the upregulation of genes that are involved in the regulation of cell growth and differentiation, leading to its antitumor activity.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been found to inhibit the migration and invasion of cancer cells, which may be important for preventing the spread of cancer. Furthermore, N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been found to have anti-angiogenic activity, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been found to be stable in solution, which makes it easy to handle in lab experiments. However, there are also some limitations to the use of N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 in lab experiments. For example, it has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. Furthermore, the mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer. Another potential direction is to investigate its use in the treatment of other diseases, such as inflammatory diseases. Furthermore, future research could focus on the development of analogs of N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 that have improved potency and selectivity. Finally, further investigation into the mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 may provide insights into its potential therapeutic applications.

Synthesis Methods

N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 can be synthesized using a multi-step reaction sequence starting from 2-hydroxybenzaldehyde. The first step involves the condensation of 2-hydroxybenzaldehyde with 4-chlorophenylboronic acid in the presence of a palladium catalyst to form 4-(2-hydroxyphenyl)-4-chlorobut-3-en-2-one. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)chalcone. The final step involves the reaction of 4-(4-chlorophenoxy)chalcone with 7-hydroxy-2-oxochromene-3-carboxylic acid in the presence of a base to form N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been studied for its potential use in scientific research. It has been found to have antitumor activity against a variety of cancer cell lines, including breast, colon, and prostate cancer. In addition, N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been shown to inhibit the growth of melanoma tumors in vivo. Furthermore, N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO5/c23-14-2-7-17(8-3-14)28-18-9-4-15(5-10-18)24-21(26)19-11-13-1-6-16(25)12-20(13)29-22(19)27/h1-12,25H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUMBMQYTAVKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide

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